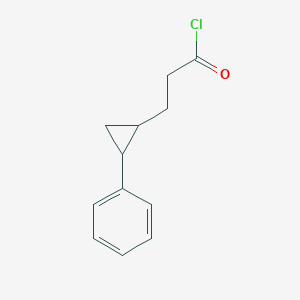
3-(2-Phenylcyclopropyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylcyclopropyl)propanoyl chloride is an organic compound with the molecular formula C12H13ClO. It is a derivative of propanoyl chloride, featuring a phenylcyclopropyl group attached to the propanoyl chloride backbone. This compound is primarily used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylcyclopropyl)propanoyl chloride typically involves the reaction of 2-phenylcyclopropylmethanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+SOCl2→C6H5CH2CH2CH2COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylcyclopropyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(2-Phenylcyclopropyl)propanoic acid and hydrochloric acid.
Reduction: Can be reduced to 3-(2-Phenylcyclopropyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(2-Phenylcyclopropyl)propanoic acid: Formed by hydrolysis.
3-(2-Phenylcyclopropyl)propanol: Formed by reduction.
Aplicaciones Científicas De Investigación
3-(2-Phenylcyclopropyl)propanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used to study the effects of cyclopropyl-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylcyclopropyl)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The phenylcyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenylcyclopropyl group.
Benzoyl Chloride: Contains a benzene ring instead of a cyclopropyl group.
Cyclopropanecarbonyl Chloride: Features a cyclopropyl group directly attached to the carbonyl carbon.
Uniqueness
3-(2-Phenylcyclopropyl)propanoyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H13ClO |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
3-(2-phenylcyclopropyl)propanoyl chloride |
InChI |
InChI=1S/C12H13ClO/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
ATHCDRKBPNGMQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


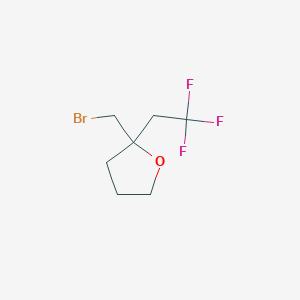

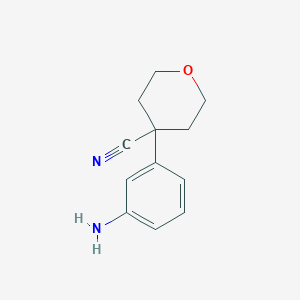

![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

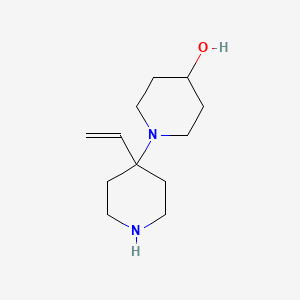
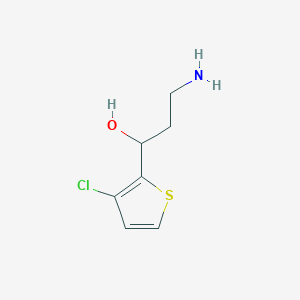
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
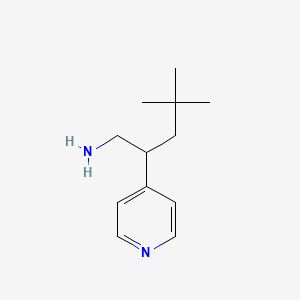
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
